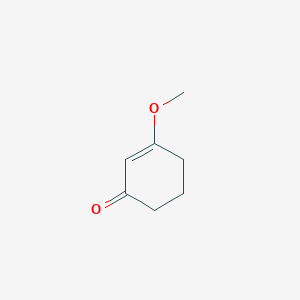

3-Methoxycyclohex-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTPIEHHCQPVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168471 | |

| Record name | 3-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-60-6 | |

| Record name | 3-Methoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGG9T84Q2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxycyclohex-2-en-1-one (CAS Number: 16807-60-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohex-2-en-1-one, with the CAS number 16807-60-6, is a cyclic enone that serves as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a conjugated system with both a ketone and an enol ether, provides multiple reactive sites for various chemical transformations. This technical guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly as a building block in the synthesis of more complex molecules. While sometimes broadly categorized for use in proteomics research, its primary role appears to be that of a precursor in multi-step synthetic pathways.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and characterization.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 16807-60-6 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 32-35 °C | [2] |

| Boiling Point | 114 °C at 19 hPa | [2] |

| Density | Approximately 1.03 g/cm³ | [2] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectroscopy | Data for this compound (Predicted/General) | Data for 3-Methylcyclohex-2-en-1-one (for comparison) |

| ¹H NMR | δ ~5.4 (s, 1H, vinyl H), ~3.6 (s, 3H, OCH₃), ~2.4 (m, 2H), ~2.3 (m, 2H), ~2.0 (m, 2H) | δ ~5.88 (s, 1H), ~2.34 (t, 2H), ~2.28 (t, 2H), ~2.00 (m, 2H), ~1.95 (s, 3H)[3] |

| ¹³C NMR | δ ~200 (C=O), ~178 (C-O), ~102 (C=C-O), ~37, ~30, ~22 (CH₂), ~56 (OCH₃) | δ ~199.9, ~162.9, ~126.6, ~36.9, ~30.9, ~24.5, ~22.5[3] |

| IR (cm⁻¹) | ~1650 (C=O, conjugated), ~1600 (C=C), ~1220 (C-O) | Not available |

| Mass Spec (m/z) | M⁺ at 126. Fragments from loss of OCH₃, CO. | Not available |

Synthesis and Experimental Protocols

The most common and practical synthesis of this compound involves the O-methylation of 1,3-cyclohexanedione. 1,3-Cyclohexanedione can be synthesized from resorcinol.

Synthesis of 1,3-Cyclohexanedione from Resorcinol

This procedure involves the hydrogenation of resorcinol.

Experimental Protocol:

-

In a high-pressure reactor, a solution of resorcinol in a suitable solvent (e.g., water or ethanol) is prepared.

-

A hydrogenation catalyst, such as Raney Nickel or a noble metal catalyst (e.g., rhodium on alumina), is added to the solution.

-

The reactor is sealed and pressurized with hydrogen gas.

-

The reaction mixture is stirred at a specific temperature and pressure until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, the catalyst is filtered off.

-

The filtrate is then acidified (e.g., with HCl) to precipitate the 1,3-cyclohexanedione.

-

The product is collected by filtration, washed, and dried.

Synthesis of this compound from 1,3-Cyclohexanedione

This step involves the O-methylation of the enol form of 1,3-cyclohexanedione. A common method utilizes trimethyl orthoformate.

Experimental Protocol:

-

1,3-cyclohexanedione is dissolved in a mixture of methanol and trimethyl orthoformate.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess reagents are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified. Purification can be achieved by vacuum distillation or column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Logical Workflow for Synthesis

Caption: Synthesis pathway of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature.

-

Michael Acceptor: The electron-withdrawing ketone group activates the double bond, making the β-carbon susceptible to nucleophilic attack in Michael additions. This allows for the introduction of a wide range of substituents at the 5-position of the cyclohexenone ring.

-

Dienophile in Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems.

-

Precursor to Substituted Phenols and Anisoles: The enone system can be aromatized under various conditions to yield substituted phenols or anisoles.

-

Natural Product Synthesis: Cyclohexenone derivatives are common structural motifs in a variety of natural products. This compound can serve as a starting material for the total synthesis of such compounds.[4][5]

While its application in "proteomics research" is cited by some suppliers, specific details are scarce. It is plausible that it could be used as a scaffold for developing chemical probes or affinity labels for specific proteins, but dedicated studies detailing this application are not prominent in the scientific literature.

General Experimental Workflow for a Michael Addition

Caption: General workflow for a Michael addition reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the construction of complex molecular architectures, making it a useful tool for researchers in synthetic chemistry and drug discovery. While its direct biological applications are not well-documented, its role as a synthetic building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in its effective utilization.

References

- 1. This compound | C7H10O2 | CID 85597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Methoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohex-2-en-1-one is a cyclic enone derivative with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, process design, and formulation development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| Melting Point | 32 °C | Not explicitly cited |

| Boiling Point | 232.9 ± 29.0 °C at 760 mmHg | Not explicitly cited |

| Density | 1.0 ± 0.1 g/cm³ | Not explicitly cited |

| Flash Point | 104.2 ± 17.8 °C | Not explicitly cited |

| CAS Number | 16807-60-6 | PubChem[1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point is a fundamental physical property of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a volumetric flask with a stopper

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

-

The density of the sample liquid is calculated by dividing the mass of the liquid by its volume.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for purification, reaction setup, and formulation.

Apparatus:

-

Small test tubes

-

Graduated pipettes

-

Vortex mixer (optional)

Procedure:

-

A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.

-

The mixture is visually inspected to determine if the solute has completely dissolved.

-

If the solute dissolves, further increments of the solute can be added until saturation is reached to determine the quantitative solubility. If it does not dissolve, the compound is classified as insoluble or sparingly soluble in that solvent. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

Synthesis Workflow

References

3-Methoxycyclohex-2-en-1-one molecular weight and formula

An In-depth Technical Guide on 3-Methoxycyclohex-2-en-1-one

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a cyclic ketone with the chemical formula C7H10O2.[1][2] Its molecular structure and composition are fundamental to its chemical behavior and potential applications in organic synthesis.

Quantitative Molecular Information

A summary of the key quantitative data for this compound is presented below for straightforward reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C7H10O2 | |

| Molecular Weight | 126.15 | g/mol |

| Exact Mass | 126.068077 | Da |

Table 1: Summary of the molecular properties of this compound.

Experimental Protocols & Methodologies

The determination of the molecular weight and formula of chemical compounds like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular weight is determined by identifying the molecular ion peak. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

Elemental Analysis: This experimental method determines the percentage composition of individual elements in a compound. The empirical formula can be derived from this data, and in conjunction with the molecular weight from mass spectrometry, the molecular formula can be established.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Figure 1: Relationship between compound name, formula, and molecular weight.

References

Synthesis and Characterization of 3-Methoxycyclohex-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. This document details a robust synthetic protocol, outlines key physicochemical properties, and presents a thorough characterization profile including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the successful preparation and identification of this compound.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. Its enone functionality, coupled with the activating methoxy group, makes it a versatile substrate for various chemical transformations, including Michael additions, Robinson annulations, and as a dienophile in Diels-Alder reactions. A reliable and well-characterized source of this intermediate is crucial for its application in multi-step synthetic campaigns. This guide presents a detailed methodology for its synthesis from 1,3-cyclohexanedione and a comprehensive analysis of its spectroscopic and physical properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed O-methylation of 1,3-cyclohexanedione using methanol.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 3-ethoxy-2-cyclohexenone.

Materials:

-

1,3-Cyclohexanedione

-

Methanol (anhydrous)

-

Benzene or Toluene (for azeotropic removal of water)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), methanol (5-10 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq), and a suitable solvent for azeotropic distillation such as benzene or toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid or low melting solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 114 °C at 19 hPa |

| Melting Point | 32-35 °C |

| Density | ~1.1 g/cm³ |

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following spectral data are predicted based on the structure and data from analogous compounds, as direct experimental spectra were not available in the cited sources.

¹H NMR (Proton NMR):

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.3-5.5 | Singlet | 1H | =CH |

| ~3.6-3.8 | Singlet | 3H | -OCH₃ |

| ~2.3-2.5 | Triplet | 2H | -CH₂-C=O |

| ~2.2-2.4 | Triplet | 2H | -CH₂-C=C |

| ~1.8-2.0 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~175-180 | C-OCH₃ |

| ~100-105 | =CH |

| ~55-60 | -OCH₃ |

| ~35-40 | -CH₂-C=O |

| ~25-30 | -CH₂-C=C |

| ~20-25 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1650-1680 | Strong | C=O stretch (conjugated) |

| ~1600-1620 | Strong | C=C stretch (alkene) |

| ~1200-1250 | Strong | C-O stretch (enol ether) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | [M - CO]⁺ |

| 95 | High | [M - OCH₃]⁺ |

| 83 | Moderate | [M - C₂H₃O]⁺ |

| 69 | High | Further fragmentation |

Experimental and Analytical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Caption: A workflow diagram illustrating the synthesis and characterization process.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and high-yielding, and the provided characterization data will aid in the unambiguous identification of the target compound. This information is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Spectroscopic Data and Experimental Protocols for 3-Methoxycyclohex-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxycyclohex-2-en-1-one, a key intermediate in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.35 | s | 1H | H-2 |

| 3.65 | s | 3H | -OCH₃ |

| 2.40 | t, J = 6.2 Hz | 2H | H-6 |

| 2.32 | t, J = 6.5 Hz | 2H | H-4 |

| 1.95 | p, J = 6.3 Hz | 2H | H-5 |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C-1 (C=O) |

| 178.5 | C-3 (C-OCH₃) |

| 102.8 | C-2 (=CH) |

| 55.5 | -OCH₃ |

| 37.0 | C-6 (CH₂) |

| 28.9 | C-4 (CH₂) |

| 21.6 | C-5 (CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2950 | C-H stretch (alkane) |

| ~1650 | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | C=C stretch |

| ~1220 | C-O stretch (enol ether) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

| 98 | [M - CO]⁺ |

| 83 | [M - CO - CH₃]⁺ |

| 69 | [M - CO - C₂H₅]⁺ or [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion is then plotted against its m/z value to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Reactivity and Electronic Properties of 3-Methoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycyclohex-2-en-1-one is a versatile building block in organic synthesis, valued for its unique electronic properties and predictable reactivity. As an α,β-unsaturated ketone bearing an electron-donating methoxy group at the β-position, it serves as a key intermediate in the construction of complex cyclic and polycyclic frameworks. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and characteristic reactions of this compound, including detailed experimental protocols and spectroscopic data. The strategic application of this reagent in Michael additions, alkylations, and cycloaddition reactions is highlighted, offering insights for its use in synthetic chemistry and drug discovery programs.

Introduction

This compound, a derivative of 1,3-cyclohexanedione, is a bifunctional molecule featuring both an enol ether and an α,β-unsaturated ketone. This arrangement of functional groups imparts a distinct electronic character, influencing its reactivity towards nucleophiles and electrophiles. The electron-donating methoxy group enhances the electron density of the enone system, thereby modulating its reactivity in comparison to simple cyclohexenones. This guide will delve into the fundamental aspects of its chemistry, providing a valuable resource for chemists engaged in the synthesis of natural products, medicinal chemistry, and materials science.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the O-methylation of 1,3-cyclohexanedione. This reaction takes advantage of the acidic nature of the dione, which exists in equilibrium with its enol tautomer.[1]

Experimental Protocol: O-Methylation of 1,3-Cyclohexanedione

Materials:

-

1,3-Cyclohexanedione

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

DOT Script for Synthesis Workflow:

Caption: Synthesis of this compound.

Electronic Properties

The electronic nature of this compound is dictated by the interplay between the electron-withdrawing carbonyl group and the electron-donating methoxy group through the conjugated π-system. The lone pairs on the oxygen atom of the methoxy group participate in resonance, increasing the electron density at the β-carbon (C3) and the carbonyl oxygen.

This resonance contribution has several important consequences:

-

Nucleophilicity of the β-carbon: The increased electron density at the β-carbon makes it susceptible to attack by electrophiles.

-

Reduced Electrophilicity of the β-carbon: Compared to a standard enone, the electron-donating effect of the methoxy group reduces the electrophilicity of the β-carbon towards nucleophiles in Michael additions. However, it is still a viable Michael acceptor.

-

Activation of the α-carbon: The enol ether moiety facilitates the formation of a dienolate upon deprotonation at the α-carbon (C2), which can then react as a nucleophile.

DOT Script for Resonance Structures:

Caption: Resonance in this compound.

Reactivity and Key Reactions

Michael Addition

This compound can act as a Michael acceptor, undergoing conjugate addition of nucleophiles at the β-carbon. While the electron-donating methoxy group somewhat deactivates the system towards this reaction compared to unsubstituted enones, the reaction still proceeds with a variety of soft nucleophiles.[2][3]

Experimental Protocol: Michael Addition of a Thiol

Materials:

-

This compound

-

Thiophenol

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Stirring apparatus

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add thiophenol (1.1 eq) to the solution.

-

Add a catalytic amount of triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for Michael Addition:

Caption: Michael Addition Reaction Pathway.

Alkylation Reactions

Deprotonation at the α-position (C2) of this compound generates a nucleophilic enolate that can be alkylated with various electrophiles. This is a powerful method for introducing substituents at the C2 position.

Experimental Protocol: α-Alkylation

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution

-

Methyl iodide

-

Tetrahydrofuran (THF, anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Stirring apparatus

-

Round-bottom flask

-

Syringe

Procedure:

-

In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) via syringe.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5][6] While not a direct reaction of this compound, this compound is a product of a related strategy starting from 1,3-cyclohexanedione. The enolate of a ketone can add to an α,β-unsaturated ketone, and subsequent cyclization and dehydration yield a cyclohexenone derivative. This compound can be a precursor to more complex fused ring systems through its own Michael addition followed by an intramolecular condensation.

DOT Script for Robinson Annulation Concept:

Caption: Conceptual Steps of Robinson Annulation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum of this compound is expected to show a singlet for the methoxy protons around 3.6-3.8 ppm. The vinylic proton at C2 should appear as a singlet in the range of 5.2-5.5 ppm. The methylene protons at C4, C5, and C6 will appear as multiplets in the upfield region (1.9-2.5 ppm).

-

¹³C NMR: The carbonyl carbon (C1) is expected to resonate around 198-202 ppm. The olefinic carbons, C2 and C3, will appear at approximately 100-110 ppm and 170-180 ppm, respectively, with the C3 carbon being significantly downfield due to the attached oxygen. The methoxy carbon will be observed around 55-60 ppm. The methylene carbons (C4, C5, C6) will resonate in the 20-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the conjugated carbonyl group (C=O) in the region of 1650-1680 cm⁻¹.[7] The C=C double bond stretch will appear around 1600-1620 cm⁻¹. The C-O stretching of the enol ether will be observed in the 1200-1250 cm⁻¹ region. The sp³ C-H stretching of the methylene groups will be visible just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton will be just above 3000 cm⁻¹.[8][9]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Common fragmentation patterns would include the loss of a methyl radical (M-15), a methoxy radical (M-31), and carbon monoxide (M-28).[10][11][12]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [13] |

| Molecular Weight | 126.15 g/mol | [13] |

| Melting Point | 32-35 °C | |

| Boiling Point | 114 °C at 19 hPa | |

| ¹H NMR (δ, ppm) | ~5.3 (s, 1H), ~3.7 (s, 3H), ~2.4 (m, 2H), ~2.3 (m, 2H), ~2.0 (m, 2H) | (Predicted) |

| ¹³C NMR (δ, ppm) | ~199 (C=O), ~175 (C-O), ~105 (C=C), ~56 (O-CH₃), ~37, ~30, ~22 (CH₂) | (Predicted) |

| IR (ν, cm⁻¹) | ~1660 (C=O), ~1610 (C=C), ~1240 (C-O) | (Predicted) |

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its electronic properties, arising from the conjugated enone and enol ether functionalities, allow for a range of transformations. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is crucial for its effective utilization in the design and construction of complex molecular architectures. This guide provides a foundational resource for researchers to explore the full potential of this versatile building block.

References

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. Michael Addition [organic-chemistry.org]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. This compound | C7H10O2 | CID 85597 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactions of 3-Methoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohex-2-en-1-one is a versatile cyclic enone that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl group within the cyclohexenone framework, make it a key intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its synthesis, Robinson annulation, Michael additions, and reactions with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the synthesis of natural products and pharmaceutical agents.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the O-methylation of 1,3-cyclohexanedione. This precursor is readily available and can be prepared by the hydrogenation of resorcinol.[1] The methylation is typically achieved using a methylating agent such as diazomethane or dimethyl sulfate.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This protocol is adapted from the general procedure for the synthesis of 3-alkoxy-2-cyclohexenones.[1]

Materials:

-

1,3-Cyclohexanedione

-

Diazomethane solution in diethyl ether (prepared from a suitable precursor, e.g., Diazald®)

-

Diethyl ether (anhydrous)

-

Methanol (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a fume hood, dissolve 1,3-cyclohexanedione (1.0 eq) in a minimal amount of anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (approximately 1.1 eq) with gentle stirring. The addition should be continued until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench any remaining diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a colorless oil.

Key Reactions and Applications

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2] this compound, upon hydrolysis of the enol ether, can generate a 1,3-dione system that is a suitable precursor for this reaction. However, the direct use of this compound as the Michael donor is less common. A more prominent application is the use of a related compound, 2-methyl-1,3-cyclohexanedione, in the synthesis of the Wieland-Miescher ketone, a crucial intermediate in steroid synthesis.[2]

Logical Workflow for Wieland-Miescher Ketone Synthesis

Caption: Robinson annulation pathway to the Wieland-Miescher ketone.

Experimental Protocol: Robinson Annulation for Wieland-Miescher Ketone Synthesis (Analogous System)

This protocol is based on established procedures for the synthesis of the Wieland-Miescher ketone.[2]

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK)

-

Triethylamine

-

Pyrrolidine

-

Toluene

-

Methanol

-

Sodium methoxide

Procedure:

-

Michael Addition: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in toluene, add triethylamine (0.1 eq) and methyl vinyl ketone (1.1 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Aldol Condensation: Dissolve the crude Michael adduct in methanol. Add a catalytic amount of sodium methoxide (0.05 eq) and stir the mixture at room temperature for 12-16 hours. Alternatively, a solution of the Michael adduct in toluene containing a catalytic amount of pyrrolidine can be refluxed with azeotropic removal of water.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel or by crystallization to obtain the Wieland-Miescher ketone.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Time | Product | Yield (%) |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | Triethylamine / Pyrrolidine | Toluene / Methanol | Reflux / RT | 4-16 h | Wieland-Miescher Ketone | 60-80 |

Table 1: Representative Conditions for Wieland-Miescher Ketone Synthesis.

Michael (Conjugate) Addition

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles at the C-3 position. The electron-donating methoxy group at C-3 directs nucleophilic attack to the C-2 position. However, upon protonation, the resulting enol can tautomerize, leading to the net addition at the C-3 position of the cyclohexanone ring.

General Michael Addition Pathway

Caption: General pathway for Michael addition to this compound.

Amines readily add to this compound in a conjugate fashion.

Experimental Protocol: Aza-Michael Addition of Piperidine

Materials:

-

This compound

-

Piperidine

-

Ethanol (anhydrous)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Add piperidine (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 24 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(piperidin-1-yl)cyclohexan-1-one.

| Nucleophile | Solvent | Temperature | Time | Product | Yield (%) |

| Piperidine | Ethanol | Room Temp. | 24 h | 3-(Piperidin-1-yl)cyclohexan-1-one | ~85-95 |

Table 2: Representative Conditions for Aza-Michael Addition. (Yields are estimated based on similar reactions).

Thiols are excellent soft nucleophiles for conjugate addition to enones.

Experimental Protocol: Thia-Michael Addition of Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (catalyst)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of triethylamine (0.1 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 3-(phenylthio)cyclohexan-1-one.

| Nucleophile | Catalyst | Solvent | Temperature | Time | Product | Yield (%) |

| Thiophenol | Triethylamine | Dichloromethane | Room Temp. | 4-6 h | 3-(Phenylthio)cyclohexan-1-one | >90 |

Table 3: Representative Conditions for Thia-Michael Addition. (Yields are based on general thia-Michael additions).

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents can proceed via either 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate addition), depending on the nature of the reagent.

-

Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums): These reagents typically favor 1,2-addition, attacking the electrophilic carbonyl carbon.

-

Soft Nucleophiles (e.g., Organocuprates/Gilman Reagents): These reagents preferentially undergo 1,4-conjugate addition.[3]

Regioselectivity of Organometallic Addition

Caption: Regioselectivity of organometallic additions to enones.

Experimental Protocol: Conjugate Addition of a Gilman Reagent

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) solution in diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add MeLi solution (2.0 eq) to the stirred suspension. The mixture should turn into a clear, colorless, or slightly yellow solution of lithium dimethylcuprate (Me₂CuLi).

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the solution of the enone to the freshly prepared Gilman reagent via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 3-methyl-3-methoxycyclohexan-1-one, which may hydrolyze to 3-methylcyclohexan-1-one upon workup or chromatography.

| Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Me₂CuLi | THF | -78 | 1-2 | 3-Methyl-3-methoxycyclohexan-1-one | 70-90 |

Table 4: Representative Conditions for Gilman Reagent Addition. (Yields are estimated based on similar conjugate additions).

Application in Steroid Synthesis

While the Wieland-Miescher ketone is a more direct precursor, this compound and its derivatives can also serve as building blocks for the A-ring of the steroid nucleus. Through a sequence of reactions, such as Robinson annulation with a suitable annulating agent, the core bicyclic system of steroids can be constructed.

Conceptual Pathway to a Steroid A/B Ring System

Caption: Conceptual use in constructing the steroid A/B ring system.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key NMR spectral data.

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment |

| ¹H | ~5.3 | s | =CH- |

| ¹H | ~3.6 | s | -OCH₃ |

| ¹H | ~2.4 | t | -CH₂-C=O |

| ¹H | ~2.3 | t | -CH₂-C=C |

| ¹H | ~2.0 | m | -CH₂-CH₂-CH₂- |

| ¹³C | ~200 | s | C=O |

| ¹³C | ~178 | s | C-OMe |

| ¹³C | ~102 | s | =CH- |

| ¹³C | ~56 | q | -OCH₃ |

| ¹³C | ~37 | t | -CH₂-C=O |

| ¹³C | ~30 | t | -CH₂-C=C |

| ¹³C | ~22 | t | -CH₂-CH₂-CH₂- |

Table 5: ¹H and ¹³C NMR Data for this compound. (Chemical shifts are approximate and may vary slightly based on solvent and concentration).[4]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its participation in fundamental transformations such as Robinson annulations, Michael additions, and reactions with organometallic reagents provides access to a wide range of functionalized cyclohexanone and bicyclic structures. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the effective utilization of this versatile building block in the synthesis of complex target molecules, from natural products to novel pharmaceutical agents. Further exploration of its reactivity, particularly in asymmetric catalysis, will undoubtedly continue to expand its synthetic utility.

References

The Synthetic Versatility of 3-Methoxycyclohex-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohex-2-en-1-one is a versatile bifunctional organic compound that serves as a valuable synthon in a multitude of organic syntheses. Its structure incorporates both a vinyl ether and an α,β-unsaturated ketone, bestowing upon it a unique and tunable reactivity profile. This guide provides an in-depth exploration of its applications, focusing on its role as a vinyl ether in key synthetic transformations, complete with detailed experimental protocols and quantitative data.

The reactivity of this compound is governed by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl group. This arrangement makes the β-carbon susceptible to nucleophilic attack (conjugate addition) and the α-carbon amenable to deprotonation to form a nucleophilic enolate. Furthermore, the enol ether double bond can participate in cycloaddition reactions. These distinct reactive sites allow for its strategic use in the construction of complex cyclic and polycyclic frameworks, most notably in the synthesis of steroids and other natural products.

Core Synthetic Applications

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation. This compound and its derivatives are excellent substrates for this reaction, often serving as the Michael acceptor. A classic application is in the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[1][2][3] The reaction typically involves an enolate, generated from a ketone, adding to the β-position of the cyclohexenone, followed by a base- or acid-catalyzed cyclization and dehydration to form a new six-membered ring.[4][5][6]

Logical Workflow for Robinson Annulation

Caption: Robinson Annulation Workflow.

Experimental Protocol: Synthesis of Wieland-Miescher Ketone Analog

This protocol is adapted from procedures for the synthesis of the Wieland-Miescher ketone.[7][8]

-

Enolate Formation: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol or toluene, a catalytic amount of a base (e.g., potassium hydroxide or pyrrolidine) is added.

-

Michael Addition: The mixture is stirred at room temperature, and methyl vinyl ketone (1.1 eq) is added dropwise. The reaction is monitored by TLC until the starting material is consumed.

-

Cyclization and Dehydration (Annulation): The reaction mixture is then heated to reflux to facilitate the intramolecular aldol condensation and subsequent dehydration.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl). The organic product is extracted with a suitable solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the Wieland-Miescher ketone.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | (S)-Proline | DMSO | Room Temp | 49% (76% ee) | [1] |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | KOH | Methanol | Reflux | ~70-80% | [7] |

Stork Enamine Alkylation

The Stork enamine alkylation provides a regioselective method for the α-alkylation of ketones.[9] this compound can be converted into its corresponding enamine by reaction with a secondary amine (e.g., pyrrolidine, morpholine). This enamine then serves as a potent nucleophile, attacking various electrophiles such as alkyl halides or Michael acceptors.[10][11] A final hydrolysis step regenerates the ketone, now bearing an alkyl group at the α-position. This method avoids issues of polyalkylation and offers better regiocontrol compared to direct enolate alkylation.[9]

Logical Workflow for Stork Enamine Alkylation

Caption: Stork Enamine Alkylation Workflow.

Experimental Protocol: α-Alkylation via Stork Enamine Synthesis

This is a general protocol based on the principles of the Stork enamine alkylation.[9][12]

-

Enamine Formation: this compound (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) are dissolved in a dry, aprotic solvent like toluene or THF. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap to remove water. The reaction is monitored by the disappearance of the ketone starting material.

-

Alkylation: The solvent is removed in vacuo, and the crude enamine is redissolved in a dry solvent (e.g., dioxane or THF). The electrophile (e.g., ethyl vinyl ketone or methyl iodide, 1.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete.[12]

-

Hydrolysis: The resulting iminium salt is hydrolyzed by adding an aqueous acid solution (e.g., dilute HCl or acetic acid buffer) and stirring for several hours.

-

Work-up and Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. Purification is achieved via column chromatography.

| Ketone | Amine | Electrophile | Solvent | Yield | Reference |

| Isobutyraldehyde (as enamine) | Varies | Bu2BOTf | THF/DCM | 77% | [10] |

| 3-Methylcyclohexanone (as enamine) | Pyrrolidine | Ethyl vinyl ketone | Dioxane | (Not specified for this step) | [12] |

Conjugate Addition

The β-carbon of this compound is electrophilic and readily undergoes conjugate (or Michael) addition with a wide range of nucleophiles.[13][14] This reaction is fundamental for introducing substituents at the 3-position of the resulting cyclohexanone derivative. Common nucleophiles include organocuprates (Gilman reagents), which are known to favor 1,4-addition over 1,2-addition, as well as enamines, and stabilized enolates.[13]

Mechanism of Conjugate Addition

Caption: Conjugate Addition Mechanism.

Experimental Protocol: Conjugate Addition of an Organocuprate

This is a generalized procedure for a Gilman-type conjugate addition.

-

Preparation of Gilman Reagent: In a flame-dried flask under an inert atmosphere (e.g., Argon), copper(I) iodide (1.0 eq) is suspended in dry THF at -78 °C. An organolithium reagent (e.g., methyllithium, 2.0 eq) is added dropwise, and the mixture is stirred to form the lithium diorganocuprate (Gilman reagent).

-

Conjugate Addition: A solution of this compound (1.0 eq) in dry THF is added slowly to the pre-formed Gilman reagent at -78 °C. The reaction is stirred at low temperature for a specified time.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

| Substrate | Nucleophile | Solvent | Temperature | Yield |

| Cyclohexenone | Organozinc iodide | (Not specified) | (Not specified) | (Not specified) |

| Cyclohexenone | Phenylboronic acid | (Not specified) | (Not specified) | High (asymmetric) |

Cycloaddition Reactions

The electron-rich double bond of the vinyl ether moiety in this compound can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions.[15][16] In these reactions, the cyclohexenone can act as either the diene or the dienophile (or the 2π component), depending on the reaction partner. Photochemical [2+2] cycloadditions with alkenes are a common method to form cyclobutane rings, which are valuable intermediates in natural product synthesis.[15]

[2+2] Photocycloaddition Workflow

Caption: [2+2] Photocycloaddition Pathway.

Experimental Protocol: [2+2] Photocycloaddition

This general protocol is based on established procedures for enone-alkene photocycloadditions.[15]

-

Reaction Setup: A solution of this compound (1.0 eq) and an excess of the desired alkene in a suitable solvent (e.g., acetone, acetonitrile, or hexane) is placed in a photoreactor vessel (e.g., made of Pyrex to filter out short-wavelength UV).

-

Degassing: The solution is thoroughly degassed by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes to remove oxygen, which can quench the triplet state.

-

Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically near room temperature, using a cooling well. The reaction is monitored by GC or TLC.

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is then subjected to column chromatography on silica gel to isolate the cycloadduct(s).

| Enone | Alkene | Solvent | Conditions | Outcome | Reference |

| Carvone | Sunlight | Neat | 1 year | Carvone-camphor | [15] |

| Cyclic Enones | Various Alkenes | Acetone | UV irradiation | Cyclobutane adducts | [15] |

Conclusion

This compound is a powerful and multifaceted building block in modern organic synthesis. Its unique combination of a vinyl ether and a conjugated enone allows for a diverse range of transformations, including annulations, regioselective alkylations, conjugate additions, and cycloadditions. The ability to selectively engage different reactive sites makes it an indispensable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures, particularly in the realm of natural product and steroid synthesis. The protocols and data presented herein provide a foundational guide for professionals seeking to leverage the synthetic potential of this versatile reagent.

References

- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 2. Wieland-Miescher_ketone [chemeurope.com]

- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 10. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 11. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilicity of the Beta-Carbon in 3-Methoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the beta-carbon in 3-methoxycyclohex-2-en-1-one, a key intermediate in organic synthesis. The document explores the underlying electronic effects governing its reactivity, details its participation in Michael additions, and provides relevant spectroscopic and experimental data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering insights into the strategic utilization of this versatile building block.

Introduction: The Electronic Landscape of this compound

This compound is an α,β-unsaturated ketone, a class of compounds renowned for their diverse reactivity. The electrophilicity of the beta-carbon is a direct consequence of the conjugated system formed by the carbon-carbon double bond and the carbonyl group. The presence of the methoxy group at the 3-position introduces additional electronic factors that modulate this reactivity.

The resonance structures of the enone system clearly illustrate the delocalization of pi-electrons, which results in a partial positive charge on the beta-carbon, rendering it susceptible to nucleophilic attack. The electron-donating methoxy group, through resonance, can potentially decrease the electrophilicity of the beta-carbon compared to an unsubstituted cyclohexenone. However, its inductive electron-withdrawing effect can counteract this to some extent. Understanding this electronic balance is crucial for predicting and controlling the outcomes of reactions involving this substrate.

Reactivity of the Beta-Carbon: The Michael Addition

The primary manifestation of the electrophilicity of the beta-carbon in this compound is its propensity to undergo Michael additions (conjugate additions). In this reaction, a nucleophile attacks the electron-deficient beta-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

The general mechanism for the Michael addition to this compound is as follows:

Methodological & Application

Application Notes and Protocols for the Use of 3-Methoxycyclohex-2-en-1-one in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohex-2-en-1-one is a versatile building block in organic synthesis. As a vinylogous ester, it possesses a unique electronic structure that makes it an interesting substrate for various chemical transformations. This document provides detailed application notes and protocols for the utilization of this compound as a Michael acceptor in conjugate addition reactions. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, allows for the introduction of a wide range of nucleophiles at the β-position of the enone system, leading to the formation of valuable 1,5-dicarbonyl precursors and other complex molecular architectures.[1][2] These products are of significant interest in the synthesis of natural products and medicinally relevant compounds.[3]

Principle of the Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][4] In the case of this compound, the electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles.[5] The reaction is typically catalyzed by a base, which generates the active nucleophile from the Michael donor. The resulting enolate intermediate is then protonated to yield the final 1,5-dicarbonyl compound or a related adduct.[6][7] The methoxy group at the 3-position can influence the reactivity of the enone system and can potentially be eliminated or transformed in subsequent synthetic steps.

Signaling Pathway Diagram

Caption: General mechanism of the Michael addition reaction with this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a Michael addition reaction.

Data Presentation: Representative Michael Addition Protocols

The following tables summarize hypothetical, yet plausible, reaction conditions and expected outcomes for the Michael addition of various nucleophiles to this compound. These are based on established procedures for similar α,β-unsaturated systems. Optimization of these conditions may be necessary to achieve desired yields and selectivity.

Table 1: Carbon-Michael Addition

| Entry | Michael Donor | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |

| 1 | Diethyl malonate | NaOEt (0.2) | EtOH | RT | 12 | Diethyl 2-(3-methoxy-1-oxocyclohexan-2-yl)malonate | 85 |

| 2 | Nitromethane | DBU (0.2) | CH2Cl2 | RT | 24 | 3-Methoxy-2-(nitromethyl)cyclohexan-1-one | 70 |

| 3 | Acetone | L-Proline (0.2) | DMSO | RT | 48 | 2-(2-oxopropyl)-3-methoxycyclohexan-1-one | 65 |

Table 2: Hetero-Michael Addition

| Entry | Michael Donor | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |

| 1 | Thiophenol | Et3N (1.1) | CH2Cl2 | 0 to RT | 2 | 3-Methoxy-2-(phenylthio)cyclohexan-1-one | 95 |

| 2 | Benzylamine | None | Neat | 50 | 6 | 2-(Benzylamino)-3-methoxycyclohexan-1-one | 80 |

| 3 | Morpholine | None | MeOH | RT | 4 | 3-Methoxy-2-morpholinocyclohexan-1-one | 90 |

Experimental Protocols

Protocol 1: Carbon-Michael Addition of Diethyl Malonate

This protocol describes a general procedure for the addition of a soft carbon nucleophile, diethyl malonate, to this compound.

-

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (NaOEt) (0.2 eq)

-

Anhydrous ethanol (EtOH)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at room temperature.

-

Stir the mixture for 15 minutes to ensure complete formation of the enolate.

-

Add a solution of this compound in anhydrous ethanol to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Protocol 2: Thia-Michael Addition of Thiophenol

This protocol provides a general method for the conjugate addition of a thiol to this compound.

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et3N) (1.1 eq)

-

Anhydrous dichloromethane (CH2Cl2)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

-

Procedure:

-

To a solution of this compound and thiophenol in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the thioether product.

-

Protocol 3: Aza-Michael Addition of Benzylamine

This protocol outlines a general procedure for the addition of a primary amine to this compound.

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, combine this compound and benzylamine.

-

Heat the mixture at 50 °C with stirring for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to afford the amino-ketone product.

-

Conclusion

This compound serves as a valuable Michael acceptor for the formation of a variety of substituted cyclohexanone derivatives. The protocols provided herein offer a starting point for the exploration of its reactivity with a range of carbon and heteroatom nucleophiles. The resulting products are versatile intermediates for the synthesis of more complex molecules, making this chemistry highly relevant for researchers in synthetic chemistry and drug discovery. Further investigations into the asymmetric variations of these reactions could provide access to chiral building blocks of significant synthetic utility.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 5. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

The Elusive Role of 3-Methoxycyclohex-2-en-1-one in Natural Product Total Synthesis: An Application and Protocol Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycyclohex-2-en-1-one is a substituted cyclic enone with potential as a versatile building block in organic synthesis. Its structure incorporates a Michael acceptor and a masked 1,3-dicarbonyl functionality, suggesting its utility in various carbon-carbon bond-forming reactions crucial for the assembly of complex molecular architectures. However, a comprehensive review of the scientific literature reveals a notable scarcity of its application in the total synthesis of natural products. This document provides an overview of the known properties and synthesis of this compound and explores its theoretical potential in key synthetic transformations, while also highlighting the current gap in documented practical applications in the field of natural product synthesis.

Introduction

The quest for efficient and elegant synthetic routes to complex natural products is a driving force in organic chemistry. Cyclic enones are prominent synthons in this endeavor, participating in a myriad of powerful transformations such as Michael additions, Robinson annulations, and Diels-Alder reactions. This compound, with its activated double bond and the synthetic versatility of the enol ether moiety, is logically poised to be a valuable tool for synthetic chemists. The methoxy group can serve as a control element for regioselectivity and can be readily converted to a ketone, unmasking a 1,3-dicarbonyl system for further elaboration. Despite these promising features, its documented use in the total synthesis of natural products is surprisingly limited in readily accessible scientific literature.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Appearance | Not specified in available literature |